Exendin-4 (1-8) trifluoroacetate salt H-His-Gly-Glu-Gly-Thr-Phe-Thr-Ser-NH2 trifluoroacetate salt
Description
Exendin-4 (1-8) trifluoroacetate salt (H-His-Gly-Glu-Gly-Thr-Phe-Thr-Ser-NH₂ trifluoroacetate salt) is a synthetic octapeptide fragment derived from the full-length Exendin-4 peptide (39 amino acids), originally isolated from the venom of the Gila monster (Heloderma suspectum) . The truncated sequence retains the first eight residues of Exendin-4, which are critical for binding to the glucagon-like peptide-1 (GLP-1) receptor, albeit with reduced efficacy compared to the full-length peptide. The trifluoroacetate (TFA) counterion enhances solubility and stability in aqueous solutions, a common formulation choice for peptide-based therapeutics .
Key characteristics:
Properties
IUPAC Name |
5-[[2-[[1-[[1-[[1-[(1-amino-3-hydroxy-1-oxopropan-2-yl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H51N11O13.C2HF3O2/c1-17(48)28(34(58)43-23(10-19-6-4-3-5-7-19)33(57)46-29(18(2)49)35(59)44-24(15-47)30(37)54)45-26(51)14-40-32(56)22(8-9-27(52)53)42-25(50)13-39-31(55)21(36)11-20-12-38-16-41-20;3-2(4,5)1(6)7/h3-7,12,16-18,21-24,28-29,47-49H,8-11,13-15,36H2,1-2H3,(H2,37,54)(H,38,41)(H,39,55)(H,40,56)(H,42,50)(H,43,58)(H,44,59)(H,45,51)(H,46,57)(H,52,53);(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSKABUXHULMOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC2=CN=CN2)N)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H52F3N11O15 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
947.9 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Exendin-4 (1-8) trifluoroacetate salt is synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Resin Loading: The first amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, protected at its amine group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and Purification: The peptide is cleaved from the resin and purified, often using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the synthesis of Exendin-4 (1-8) trifluoroacetate salt follows similar principles but on a larger scale. Automated peptide synthesizers are used to streamline the process, and advanced purification techniques ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Exendin-4 (1-8) trifluoroacetate salt can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the methionine and cysteine residues if present.
Reduction: Disulfide bonds, if any, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as acylating agents for acetylation.
Major Products
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfone derivatives, while reduction can yield free thiol groups .
Scientific Research Applications
Exendin-4 (1-8) trifluoroacetate salt has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diabetes and obesity.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mechanism of Action
Exendin-4 (1-8) trifluoroacetate salt exerts its effects by mimicking the action of glucagon-like peptide-1 (GLP-1), a hormone involved in glucose metabolism. It binds to the GLP-1 receptor, activating intracellular signaling pathways that enhance insulin secretion, inhibit glucagon release, and slow gastric emptying. These actions contribute to improved blood glucose control and weight loss .
Comparison with Similar Compounds
Structural and Functional Analysis
Key Differences :
- Target Specificity : Exendin-4 (1-8) and full-length Exendin-4 target the GLP-1 receptor, while Tachyplesin I disrupts bacterial membranes .
- Applications : Exendin-4 derivatives are primarily metabolic research tools or therapeutics, whereas EG00229 is used in analytical chemistry .
- Stability : The truncated Exendin-4 (1-8) exhibits shorter plasma half-life (<30 minutes) compared to full-length Exendin-4 (~2.4 hours), limiting its therapeutic utility without stabilization .
Pharmacokinetics
- Exendin-4 (1-8) TFA Salt : Rapid renal clearance due to its small size; requires frequent dosing for sustained activity.
- [18F]F-Exendin-4: Optimized for rapid tissue uptake and clearance to minimize background noise in PET imaging (t₁/₂ ~110 minutes) .
Biological Activity
Exendin-4 (1-8) trifluoroacetate salt, a truncated version of the full-length exendin-4 peptide, is derived from the saliva of the Gila monster (Heloderma suspectum). This compound acts as a potent agonist for the glucagon-like peptide-1 (GLP-1) receptor, playing a significant role in glucose metabolism and insulin secretion. The following sections will explore its biological activity, mechanisms of action, and therapeutic implications based on diverse research findings.
Exendin-4 functions primarily by activating GLP-1 receptors, which are G-protein coupled receptors located on pancreatic beta cells. This activation leads to several downstream effects:
- Increased Insulin Secretion : Exendin-4 enhances glucose-dependent insulin release, which is crucial for maintaining blood glucose levels .
- cAMP Production : The binding of exendin-4 to GLP-1 receptors stimulates intracellular cAMP production, further promoting insulin secretion and beta-cell proliferation .
- Fat Metabolism Regulation : In hepatic tissues, exendin-4 has been shown to improve insulin sensitivity and reduce hepatic steatosis by modulating gene expression related to fatty acid metabolism .
Pharmacokinetics
The pharmacokinetic profile of exendin-4 reveals significant stability in vivo and varied half-lives in different tissues:
| Tissue | Half-life (min) |
|---|---|
| Kidney | 7.8 ± 0.58 |
| Liver | 100.9 ± 10.2 |
Exendin-4 exhibits a longer half-life in the liver compared to the kidney, indicating differential metabolic stability across tissues .
Diabetes Management
Exendin-4 has been extensively studied for its effects on Type 2 diabetes mellitus (T2DM):
- Glycemic Control : Clinical trials have demonstrated that exendin-4 significantly lowers HbA1c levels in diabetic patients. For instance, a study reported a reduction from 9.5% to 7.9% after treatment with exendin (1-30) .
- Weight Loss : In addition to glycemic control, exendin-4 has been associated with weight reduction in obese diabetic models due to its appetite-suppressing effects .
Neurological Benefits
Recent studies suggest that exendin-4 may also have neuroprotective properties:
- Nerve Regeneration : In animal models of peripheral nerve injury, administration of exendin-4 improved functional recovery and nerve regeneration after crush injuries. This effect was attributed to enhanced neurotrophic factor release and improved blood flow to injured tissues .
Case Studies
- Hepatic Steatosis Reversal : A study on ob/ob mice indicated that exendin-4 treatment resulted in significant reductions in liver fat content, as assessed by Oil Red O staining. Histological evaluations confirmed these findings with improved hepatic architecture post-treatment .
- Insulinoma Cell Studies : Research demonstrated that exendin (1-30) could stimulate beta-cell growth in vitro but was less effective than full-length exendin-4 in promoting insulin secretion and cAMP production .
Adverse Effects
Despite its therapeutic benefits, exendin-4 can induce side effects such as nausea, vomiting, and hypoglycemia due to its potent action on GLP-1 receptors . Understanding these adverse effects is crucial for optimizing treatment regimens.
Q & A
Basic Research Questions
Q. What methodologies are recommended for verifying the primary structure of Exendin-4 (1-8) trifluoroacetate salt?
- Answer: The peptide's primary structure (H-His-Gly-Glu-Gly-Thr-Phe-Thr-Ser-NH₂) can be confirmed using Edman degradation for N-terminal sequencing and mass spectrometry (MS) for molecular weight validation. For example, high-resolution MS (HRMS) or MALDI-TOF can detect the exact mass (theoretical ~934.9 Da for the free peptide) and confirm trifluoroacetate adducts. Chromatographic purity should be assessed via reverse-phase HPLC using a C18 column with gradients of acetonitrile/water (0.1% TFA) .
Q. How can researchers assess the purity of Exendin-4 (1-8) trifluoroacetate salt batches?
- Answer: Purity is typically evaluated using analytical HPLC with UV detection at 214 nm (peptide bond absorption) or 280 nm (aromatic residues like Phe). A purity ≥95% is standard for research-grade material. Impurities (e.g., deletion sequences, oxidation byproducts) can be identified via LC-MS/MS . For example, oxidation of methionine (if present) or deamidation of glutamine residues may require optimized synthesis protocols .
Q. What storage conditions are optimal for maintaining peptide stability?
- Answer: Lyophilized trifluoroacetate salts should be stored at -20°C in airtight containers under desiccation to prevent hydrolysis. For reconstituted solutions, use sterile buffers (e.g., pH 4-6 acetate buffers) and avoid repeated freeze-thaw cycles. Long-term stability studies should include periodic HPLC and MS analysis to detect degradation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in bioactivity data between Exendin-4 (1-8) and full-length Exendin-4?
- Answer: The truncated fragment (1-8) lacks the C-terminal region critical for GLP-1 receptor binding. Comparative studies should include:
- In vitro assays: Competitive binding assays using radiolabeled Exendin-4 (e.g., [³H]-Exendin-4) on receptor-expressing cells (e.g., CHO-K1/GLP-1R).
- Functional assays: cAMP accumulation assays to measure partial vs. full agonism.
Discrepancies may arise from altered receptor affinity or signaling kinetics, requiring molecular dynamics simulations to model fragment-receptor interactions .
Q. What strategies mitigate trifluoroacetate (TFA) interference in NMR or cell-based assays?
- Answer: TFA can suppress NMR signals (e.g., in ¹H-NMR) and exhibit cytotoxicity. Strategies include:
- Counterion exchange: Replace TFA with acetate using ion-exchange resins or dialysis.
- Lyophilization: Remove residual TFA via repeated lyophilization in acidic water (pH 2-3).
- Cell viability controls: Use TFA-free vehicle controls in assays to isolate peptide-specific effects .
Q. How can Exendin-4 (1-8) be radiolabeled for pharmacokinetic studies?
- Answer: Fluorine-18 labeling (e.g., [¹⁸F]Exendin-4) involves:
Precursor synthesis: Modify the peptide with a prosthetic group (e.g., alkyne tosylate).
Radiolabeling: React with [¹⁸F]fluoride-Kryptofix complex in DMSO at 80°C for 5 min.
Purification: Use semi-preparative HPLC (C18 column) and Sep-Pak C8 cartridges.
Validate radiochemical purity (>95%) via radio-TLC/HPLC and measure molar activity (GBq/μmol) .
Q. What analytical approaches differentiate Exendin-4 (1-8) from its structural analogs (e.g., [Des His¹, Glu⁸])?
- Answer: High-resolution MS detects mass differences (e.g., [Des His¹] reduces mass by 137.1 Da). Circular dichroism (CD) can reveal conformational changes in α-helical regions. Functional divergence (e.g., receptor binding) requires surface plasmon resonance (SPR) to measure kinetic parameters (KD, kon/koff) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
